molecular formula C18H19N5O2 B4506164 3,6-dimethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}isoxazolo[5,4-b]pyridine

3,6-dimethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}isoxazolo[5,4-b]pyridine

Cat. No.: B4506164
M. Wt: 337.4 g/mol
InChI Key: NIKWQBMVCNCTKJ-UHFFFAOYSA-N
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Description

3,6-dimethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}isoxazolo[5,4-b]pyridine is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.15387487 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Synthesis

  • The study by Karczmarzyk and Malinka (2004) detailed the crystal and molecular structures of dimethylisothiazolopyridine derivatives, showcasing their potential in structural chemistry and drug design due to their unique conformations and electronic properties. This research underscores the importance of understanding molecular architecture for the development of new compounds with desired biological activities (Karczmarzyk & Malinka, 2004).

Catalysis and Efficient Synthesis

  • Rahmani et al. (2018) reported an efficient synthesis method for pyridine-pyrimidines using triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica. This highlights the role of novel catalysts in synthesizing complex heterocyclic compounds, potentially including those similar to the compound of interest, thereby advancing synthetic methodologies in pharmaceutical chemistry (Rahmani et al., 2018).

Antimicrobial Agents

  • Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives with antimicrobial properties, including compounds with pyridinyl-piperazinyl moieties. This study illustrates the potential of structurally related compounds in the development of new antimicrobial agents, suggesting that derivatives of the compound could also hold significant therapeutic value (Patel et al., 2012).

Molecular Docking and Antimicrobial Activity

  • Flefel et al. (2018) engaged in the synthesis, molecular docking, and evaluation of novel pyridine derivatives for antimicrobial and antioxidant activities. The incorporation of heterocyclic moieties in these compounds emphasizes the potential of similar structures for developing drugs with targeted biological activities (Flefel et al., 2018).

Antiproliferative Activity

  • Mallesha et al. (2012) explored the antiproliferative effects of pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. The study demonstrates the potential of compounds bearing pyridinyl and piperazinyl groups in cancer therapy, suggesting avenues for the application of the compound in oncological research (Mallesha et al., 2012).

Properties

IUPAC Name

(3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-11-14(16-13(2)21-25-17(16)20-12)18(24)23-9-7-22(8-10-23)15-5-3-4-6-19-15/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKWQBMVCNCTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.